Isonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of isonicotinic acid involves an efficient strategy that results in the formation of isonicotinates . A study describes the synthesis of isonicotinic acid by halogen-metal exchange . Another research work observed room-temperature phosphorescence (RTP) from two simple aromatic acids, nicotinic acid (NA) and isonicotinic acid (INA), in the crystal state .Molecular Structure Analysis
The molecular structure of isonicotinic acid is characterized by an intense hydrogen bond between the pyridine nitrogen atom and the carboxyl group. This results in zigzag and linear molecular packing modes in the crystal state . Theoretical calculations indicate that the hydrogen bond can effectively promote the intersystem crossing process and stabilize triplet exciton .Chemical Reactions Analysis
Isonicotinic acid participates in various chemical reactions. For instance, it has been used in the synthesis of highly potent anti-inflammatory compounds (ROS inhibitors) from isonicotinic acid . Another study reported the repetitive determination of isonicotinic acid hydrazide in flow-through systems by series reactions .Physical And Chemical Properties Analysis
Isonicotinic acid is a pyridinemonocarboxylic acid in which the carboxy group is at position 4 of the pyridine ring. It has a molecular weight of 123.11 g/mol .Scientific Research Applications
Luminescence Property in Coordination Networks
Isonicotinic acid (Iso) has been utilized in the synthesis of metal-organic coordination networks due to its chelating and bridging properties. A study by Yuan and Liu (2005) demonstrated the synthesis of a coordination complex with Iso that exhibited excellent fluorescence properties. This complex, [Ag2(Iso)2(NO3)2], showcased Iso's potential in the construction of materials with optical applications (Yuan & Liu, 2005).
Synthesis of Isonicotinic Acid
Research on the preparation of isonicotinic acid has been reviewed, highlighting the chemical oxidation of various pyridine derivatives as a method for synthesizing Iso. This method promises benefits in terms of material availability and environmental friendliness (Wang Qi-chang, 2010).
Formation of Supramolecular Compounds
Isonicotinic acid has been widely used in synthesizing metal-organic frameworks as a rigid ligand. Koo (2016) observed that isonicotinic acid complexes often form infinite three-dimensional networks, indicating its role in constructing supramolecular compounds (Koo, 2016).
Chemical Reactions with α,β-Acetylenic γ-Hydroxy Nitriles
Trofimov et al. (2008) studied the non-catalytic addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles. This reaction resulted in chemo-, regio-, and stereospecific 1-[(Z)-2-cyano-1-(1-hydroxy-1-alkylethyl)ethenyl]-pyridinium-4-carboxylates, showcasing Iso's versatility in organic synthesis (Trofimov et al., 2008).
Photocatalytic Degradation of Methylene Blue
In 2022, a study by Zulys et al. demonstrated the use of isonicotinic acid in enhancing the photocatalytic degradation activity of a metal-organic framework (MOF) for methylene blue removal. This highlights Iso's role in environmental applications (Zulys, Adawiah, & Nasruddin, 2022).
Charge Transfer Dynamics in Aromatic Adsorbates
Schnadt et al. (2003) applied resonant core spectroscopies to study the excited electron transfer dynamics of isonicotinic acid adsorbed on a semiconductor surface. This research provides insights into the electronic properties of Iso in adsorbate-substrate interactions (Schnadt et al., 2003).
Reactive Extraction Optimization
Kumari et al. (2018) focused on the recovery of isonicotinic acid from aqueous solutions using an intensified approach, reactive extraction. This research has implications for the pharmaceutical and biochemical recovery of Iso (Kumari, Gaur, Wasewar, & Kumar, 2018).
Antifungal Properties
Deepa and Aravindakshan (2004) conducted antifungal studies on metal complexes of isonicotinic acid, highlighting its potential use in pharmaceutical applications, particularly as an antifungal agent (Deepa & Aravindakshan, 2004).
Future Directions
Research on isonicotinic acid continues to evolve. A recent study found that isonicotinic acid induced a post-translational modification (PTM) of histones, lysine isonicotinylation (K inic), also called 4-picolinylation, in cells and mice . This suggests that isonicotinic acid could potentially account for the side effects in patients taking isoniazid long-term for anti-tuberculosis therapy, and this modification may increase the risk of cancer in humans .
properties
IUPAC Name |
pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWOBDOCUKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020757 | |
Record name | Isonicotinic acid | |
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Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Isonicotinic acid | |
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Vapor Pressure |
0.00789 [mmHg] | |
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Product Name |
Isonicotinic acid | |
CAS RN |
55-22-1, 163751-04-0 | |
Record name | 4-Pyridinecarboxylic acid | |
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Record name | 4-Pyridinecarboxylic acid, radical ion(1+) | |
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Record name | ISONICOTINIC ACID | |
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Record name | Isonicotinic acid | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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